REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[CH:4]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH:15][S:16]([NH:19][C:20]([NH:22][C:23]2[N:28]=[C:27](Cl)[CH:26]=[C:25](Cl)[N:24]=2)=[O:21])(=[O:18])=[O:17])=[O:8])[CH2:6][CH2:5]1.[CH3:31][OH:32]>>[CH:4]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH:15][S:16]([NH:19][C:20]([NH:22][C:23]2[N:28]=[C:27]([O:2][CH3:1])[CH:26]=[C:25]([O:32][CH3:31])[N:24]=2)=[O:21])(=[O:18])=[O:17])=[O:8])[CH2:6][CH2:5]1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
1-{[o-(cyclopropyl)phenyl]sulfamoyl}-3-(4,6-dichloro-2-pyrimidinyl)urea
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C1=C(C=CC=C1)NS(=O)(=O)NC(=O)NC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed sequentially with methanol and water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 55°-60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)C1=C(C=CC=C1)NS(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |